N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
The compound contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many organic compounds, including some pharmaceuticals . It also contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms. The presence of a sulfamoyl group (-SO2NH2) suggests that it might have some biological activity, as sulfamoylated compounds are often used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole and sulfamoyl groups. Oxadiazoles can participate in a variety of reactions, including nucleophilic substitution and ring-opening reactions .Scientific Research Applications
Aromatic Polyamides and Thin Films
Aromatic polyamides containing 1,3,4-oxadiazole units demonstrate good thermal stability and solubility in specific solvents, enabling their casting into thin, flexible films. These films exhibit high tensile strength and moduli, alongside significant elongation at break values. The presence of the 1,3,4-oxadiazole ring in these compounds has been associated with blue fluorescence, suggesting potential applications in materials science, particularly for optoelectronic devices (Sava et al., 2003).
Anticancer Evaluation
Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. The synthesized compounds showed moderate to excellent anticancer activity, indicating the potential of such structures in developing new anticancer agents (Ravinaik et al., 2021).
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal activity against annual and perennial grasses. These compounds have shown potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, suggesting the versatility of benzamide derivatives in agricultural applications (Viste et al., 1970).
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-22(2)29(24,25)13-6-3-11(4-7-13)16(23)19-18-21-20-17(28-18)12-5-8-14-15(9-12)27-10-26-14/h3-9H,10H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVINJARZOJFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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